7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
The compound “7-(2-chlorophenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring and a pyridine ring . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic additions and substitutions .Scientific Research Applications
Importance of Hybrid Catalysts in Synthesis
The use of hybrid catalysts, including organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts, has been highlighted for the synthesis of pyranopyrimidine scaffolds, which are key precursors in medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review covers synthetic pathways employed for the development of substituted pyrimidines through a one-pot multicomponent reaction, emphasizing the application of these catalysts for the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, a structure related to the chemical , showcasing its relevance in the development of lead molecules (Parmar, Vala, & Patel, 2023).
Synthetic Pathways and Biological Significance
Pyrimidine derivatives, recognized for their broad biological and medicinal applications, serve as exquisite sensing materials in addition to their other roles. The review discusses various pyrimidine-based optical sensors, indicating the chemical's potential for use in sensing applications due to its pyrimidine core. This highlights the importance of pyrimidine derivatives in creating materials for bio-sensing and other related applications (Jindal & Kaur, 2021).
Functionalized Pyrimidines for Optoelectronic Materials
Quinazolines and pyrimidines are utilized extensively in the synthesis of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. This application underscores the versatility of pyrimidine derivatives, including the compound , in the field of optoelectronics and materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Comprehensive Review on Medicinal Applications
A review on pyrimidine analogs emphasizes their versatility and broad-spectrum activities, including anticancer, anti-HIV, antifungal, and antibacterial properties. This comprehensive insight into clinically approved pyrimidine-containing drugs and recent reports on the activities of pyrimidine analogs highlights the molecule's significant potential in the discovery of newer drugs across various therapeutic areas (JeelanBasha & Goudgaon, 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
7-(2-chlorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-12-7-5-6-10-22-12)24-16(23-17)13-8-3-4-9-14(13)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASZHBEJLBSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3Cl)SCC4=CC=CC=N4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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